molecular formula C10H14N2O4 B12871192 Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate

Cat. No.: B12871192
M. Wt: 226.23 g/mol
InChI Key: SYBUOLCBAFRAAR-UHFFFAOYSA-N
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Description

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes ethyl and methyl groups, as well as two ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-methyl-1H-pyrazole with dimethyl carbonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1H-pyrazole-3,5-dicarboxylate
  • 4-Methyl-1H-pyrazole
  • 3,4-Dimethyl-1H-pyrazole

Uniqueness

Dimethyl 4-ethyl-3-methyl-1H-pyrazole-1,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with two ester functionalities, differentiates it from other pyrazole derivatives and contributes to its versatility in various applications.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 4-ethyl-3-methylpyrazole-1,5-dicarboxylate

InChI

InChI=1S/C10H14N2O4/c1-5-7-6(2)11-12(10(14)16-4)8(7)9(13)15-3/h5H2,1-4H3

InChI Key

SYBUOLCBAFRAAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)OC)C(=O)OC

Origin of Product

United States

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